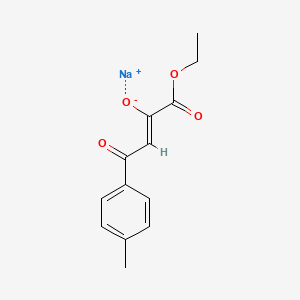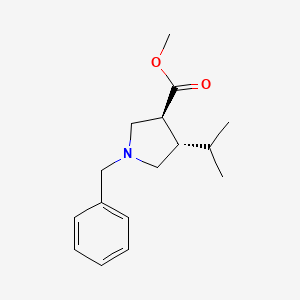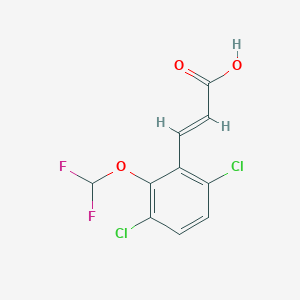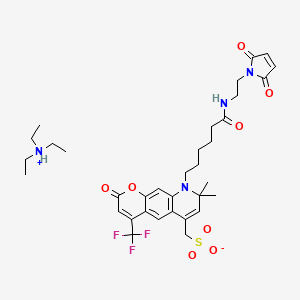
AF430 maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AF430 maleimide is a derivative of the yellow fluorescent dye AF430. It is characterized by its excitation wavelength of 430 nm and emission wavelength of 542 nm. The compound contains maleimide groups that react with thiol groups to form covalent bonds, making it useful for labeling biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AF430 maleimide is synthesized through a series of chemical reactions starting from coumarin derivatives. The reaction conditions typically include the use of strong bases and specific reagents to ensure the formation of the maleimide group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process is optimized to achieve high purity and yield, ensuring the compound meets the standards for scientific research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
AF430 maleimide primarily undergoes reactions with thiol groups, forming stable covalent bonds
Common Reagents and Conditions
The thiol-maleimide reaction typically requires a neutral to slightly basic pH and can be performed at room temperature. Common reagents include thiols such as cysteine or glutathione.
Major Products Formed
The major product of the reaction is a stable thiol-maleimide adduct, which is used for labeling proteins and other biomolecules.
Aplicaciones Científicas De Investigación
AF430 maleimide is widely used in scientific research due to its fluorescent properties. It is employed in:
Chemistry: : For labeling and tracking chemical reactions.
Biology: : For studying protein interactions and cellular processes.
Medicine: : For diagnostic imaging and tracking the distribution of drugs within the body.
Industry: : For quality control and ensuring the purity of biological samples.
Mecanismo De Acción
The mechanism of action of AF430 maleimide involves the formation of a covalent bond between the maleimide group and a thiol group on a biomolecule. This reaction is specific and efficient, allowing for precise labeling of target molecules. The molecular targets include proteins, peptides, and other thiol-containing biomolecules.
Comparación Con Compuestos Similares
AF430 maleimide is similar to other fluorescent dyes such as Alexa Fluor 430 and NHS esters. its unique maleimide group allows for specific reactions with thiols, making it particularly useful for labeling biomolecules. Other similar compounds include:
Alexa Fluor 430: : A fluorescent dye used in flow cytometry.
NHS esters: : Used for labeling amino groups in peptides and proteins.
Propiedades
Fórmula molecular |
C34H45F3N4O8S |
|---|---|
Peso molecular |
726.8 g/mol |
Nombre IUPAC |
[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium |
InChI |
InChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3 |
Clave InChI |
BNLRHNPZRYDBCU-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


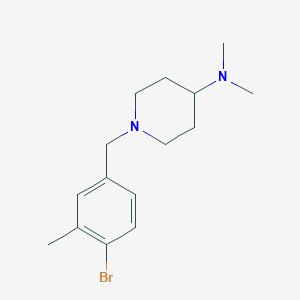
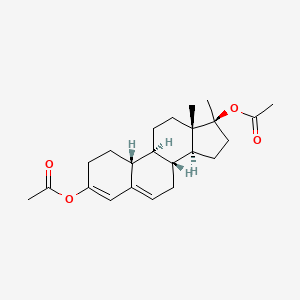
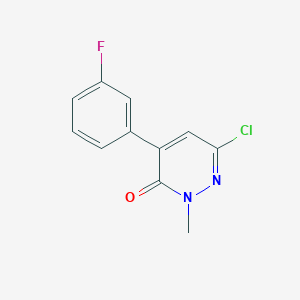

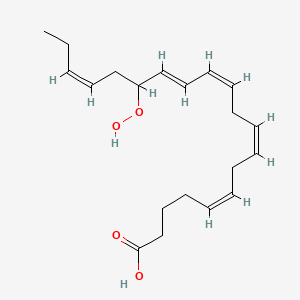
![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
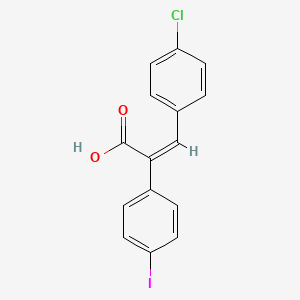
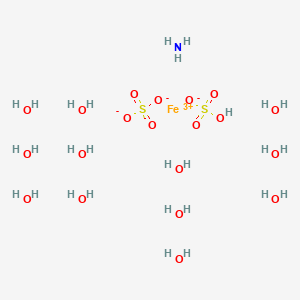
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)
![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)
